molecular formula C20H25NS B3342624 3,7-DI-Tert-butyl-10H-phenothiazine CAS No. 27075-55-4

3,7-DI-Tert-butyl-10H-phenothiazine

Cat. No.: B3342624
CAS No.: 27075-55-4
M. Wt: 311.5 g/mol
InChI Key: FPOZRARWBPCXNY-UHFFFAOYSA-N
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Description

3,7-DI-Tert-butyl-10H-phenothiazine is an organic compound belonging to the phenothiazine family. It is characterized by the presence of two tert-butyl groups at the 3 and 7 positions on the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-DI-Tert-butyl-10H-phenothiazine typically involves the introduction of tert-butyl groups onto the phenothiazine core. One common method is the alkylation of phenothiazine with tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-DI-Tert-butyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenothiazines .

Scientific Research Applications

3,7-DI-Tert-butyl-10H-phenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-DI-Tert-butyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-DI-Tert-butyl-10H-phenothiazine is unique due to the presence of tert-butyl groups, which enhance its stability and solubility. These modifications also influence its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

3,7-ditert-butyl-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS/c1-19(2,3)13-7-9-15-17(11-13)22-18-12-14(20(4,5)6)8-10-16(18)21-15/h7-12,21H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOZRARWBPCXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622317
Record name 3,7-Di-tert-butyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27075-55-4
Record name 3,7-Di-tert-butyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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